5-Diazo-2,2-dimetil-1,3-dioxano-4,6-diona

Descripción general

Descripción

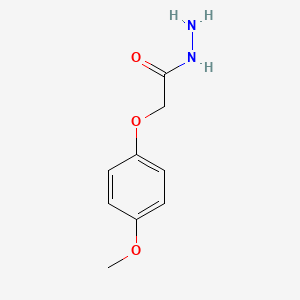

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C6H6N2O4 . It is a diazo compound, which are known for their high reactivity and versatility in organic synthesis .

Chemical Reactions Analysis

The principal pathway in the photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane in an aqueous medium (or in methanol) is splitting out of nitrogen and the Wolff rearrangement to give the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (or its methyl ester), which undergoes decarboxylation only at temperatures above 150 ° C, whereas it undergoes hydrolysis to a hydroxymalonic acid in the presence of trifluoroacetic acid .Aplicaciones Científicas De Investigación

Síntesis orgánica

5-Diazo-2,2-dimetil-1,3-dioxano-4,6-diona, también conocido como un derivado del ácido de Meldrum, se utiliza ampliamente en la síntesis orgánica. Su acidez adecuada y rigidez estérica lo hacen adecuado para múltiples formaciones de enlaces carbono-carbono. Por ejemplo, puede acelerar las reacciones de condensación de Knoevenagel entre aldehídos y el ácido de Meldrum en líquidos iónicos .

Descomposición catalítica

El compuesto está sujeto a descomposición catalítica que se ha estudiado por sus posibles aplicaciones. Este proceso puede conducir a la formación de varios productos que pueden tener usos científicos adicionales .

Transformaciones fotoquímicas

En estudios fotoquímicos, la this compound experimenta transformaciones como el reordenamiento de Wolff, lo que lleva a productos estables que pueden utilizarse aún más en aplicaciones de investigación .

Aplicaciones biológicas

Varios derivados basados en el ácido de Meldrum tienen aplicaciones interesantes en biología. Su estructura especial le permite ser un objetivo para ataques tanto nucleofílicos como electrofílicos, lo que lo hace versátil para la investigación biológica .

Síntesis de fármacos

Los derivados del ácido de Meldrum se utilizan en la síntesis de fármacos debido a su reactividad y la capacidad de formar diversos compuestos heterocíclicos, que a menudo se encuentran en los productos farmacéuticos .

Síntesis de productos naturales

El ácido de Meldrum y sus derivados juegan un papel importante en la síntesis de productos naturales y análogos, contribuyendo al campo de la química medicinal .

Síntesis de polímeros

Los ácidos de Meldrum sustituidos sirven como bloques de construcción para la síntesis de polímeros, incluidos los poliésteres lineales o reticulados biodegradables .

Mecanismo De Acción

Mode of Action

The mode of action of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione involves a series of chemical reactions. The principal pathway in the photochemical transformation of this compound involves the splitting out of nitrogen and the Wolff rearrangement . This leads to the formation of a stable compound, 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (or its methyl ester) .

Biochemical Pathways

The wolff rearrangement that occurs during its mode of action suggests that it may influence pathways involving carboxylic acids .

Result of Action

The result of the action of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione involves the formation of a stable compound, 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (or its methyl ester), through the Wolff rearrangement . This compound undergoes decarboxylation only at temperatures above 150 °C, whereas it undergoes hydrolysis to a hydroxymalonic acid in the presence of trifluoroacetic acid .

Action Environment

The action of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is influenced by environmental factors such as light and temperature . The compound undergoes a photochemical transformation when exposed to light with a wavelength greater than 210 nm . Additionally, the resulting compound from this transformation undergoes decarboxylation only at temperatures above 150 °C .

Análisis Bioquímico

Biochemical Properties

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as hydrolases and oxidoreductases, facilitating the cleavage and formation of chemical bonds. The compound’s diazo group can undergo Wolff rearrangement, leading to the formation of ketenes, which are highly reactive intermediates in biochemical pathways . Additionally, 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione can interact with proteins and nucleic acids, modifying their structure and function through covalent bonding.

Cellular Effects

In cellular systems, 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione affects various cellular processes, including cell signaling, gene expression, and metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can alter cell signaling pathways and gene expression profiles . Furthermore, 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to form covalent bonds with biomolecules. The diazo group can react with nucleophiles, such as amino acids in proteins, leading to enzyme inhibition or activation . Additionally, the compound can undergo photolysis, resulting in the release of nitrogen gas and the formation of reactive intermediates that can further interact with cellular components . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Over time, 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits changes in stability and activity. In laboratory settings, the compound is relatively stable at room temperature but can degrade upon exposure to light and heat . Long-term studies have shown that 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione vary with dosage. At low doses, the compound can induce mild oxidative stress and metabolic changes, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in several metabolic pathways, primarily through its interactions with enzymes such as hydrolases and oxidoreductases . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production. Additionally, 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione can be metabolized to form reactive intermediates that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is transported and distributed through interactions with transport proteins and binding proteins . The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its interactions with specific transporters facilitate its uptake and distribution within cells. These interactions can influence the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits specific subcellular localization patterns, often accumulating in organelles such as mitochondria and the endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution can affect the compound’s activity and function, leading to localized effects on cellular processes.

Propiedades

IUPAC Name |

5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCVEMYVKSXPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336750 | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7270-63-5 | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1348686.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)